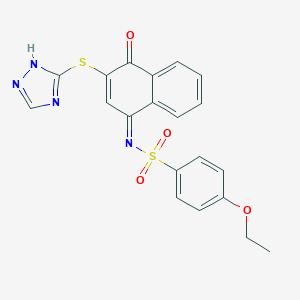![molecular formula C22H16ClN3O3S B280869 N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280869.png)
N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide, also known as QNZ, is a chemical compound that has been widely used in scientific research. QNZ is a small molecule inhibitor that targets the NF-κB signaling pathway, which plays a critical role in regulating immune and inflammatory responses.
作用機序
N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide inhibits the NF-κB pathway by targeting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, a negative regulator of NF-κB. This compound binds to the ATP-binding site of IKKβ, a subunit of the IKK complex, and prevents its activation. This leads to the stabilization of IκBα and the inhibition of NF-κB signaling.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects in various cell and animal models. Inhibition of NF-κB signaling by this compound leads to the downregulation of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and the upregulation of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic genes regulated by NF-κB.
実験室実験の利点と制限
N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide is a potent and selective inhibitor of the NF-κB pathway, making it a valuable tool for studying the role of NF-κB in various cellular processes. This compound has also been shown to have low toxicity in vitro and in vivo, making it a safe and reliable tool for research. However, this compound has some limitations, including its low solubility in water and its potential off-target effects. These limitations can be overcome by using appropriate solvents and controls in experiments.
将来の方向性
For N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide research include the development of more potent and selective inhibitors of the NF-κB pathway, the optimization of this compound for clinical use, and the identification of biomarkers for patient selection and monitoring. This compound may also have potential applications in combination therapy with other drugs targeting the NF-κB pathway or other signaling pathways.
合成法
The synthesis of N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide involves the reaction of 4-chloroaniline with 8-quinolinesulfonyl chloride to form the intermediate 4-chloro-N-(8-quinolinesulfonyl)aniline. This intermediate is then reacted with 2-aminobenzamide to form this compound. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
科学的研究の応用
N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has been extensively used in scientific research as a tool to study the NF-κB signaling pathway. The NF-κB pathway is involved in a wide range of cellular processes, including inflammation, immune response, cell survival, and apoptosis. Dysregulation of this pathway has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
特性
分子式 |
C22H16ClN3O3S |
|---|---|
分子量 |
437.9 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-(quinolin-8-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C22H16ClN3O3S/c23-16-10-12-17(13-11-16)25-22(27)18-7-1-2-8-19(18)26-30(28,29)20-9-3-5-15-6-4-14-24-21(15)20/h1-14,26H,(H,25,27) |
InChIキー |
FLCMFIIURRQXSL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B280790.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280791.png)

![4-ethyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280794.png)
![2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280795.png)
![2-Methoxyethyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280799.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280801.png)
![4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280804.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B280806.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280807.png)
![4-fluoro-2-methyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280808.png)
![Ethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280809.png)
![4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B280814.png)
